5-(3-Methylpyridin-4-yl)thiophene-2-carboxylic acid
Overview
Description
5-(3-Methylpyridin-4-yl)thiophene-2-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a thiophene ring substituted with a 3-methylpyridin-4-yl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpyridin-4-yl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the condensation reaction, such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This method is significant for synthesizing thiophene derivatives, including this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpyridin-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.
Scientific Research Applications
5-(3-Methylpyridin-4-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a candidate for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antibacterial agent.
Industry: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-(3-Methylpyridin-4-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog without the pyridine substitution.
3-Methylpyridine-4-carboxylic acid: Lacks the thiophene ring but retains the pyridine and carboxylic acid functionalities.
2-Aminothiophene derivatives: Similar thiophene-based compounds with amino groups.
Uniqueness
5-(3-Methylpyridin-4-yl)thiophene-2-carboxylic acid is unique due to its combined thiophene and pyridine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
5-(3-methylpyridin-4-yl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-6-12-5-4-8(7)9-2-3-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHGHFEKOGNGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=C(S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1532632-50-0 | |
Record name | 5-(3-methylpyridin-4-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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